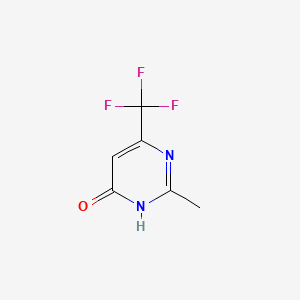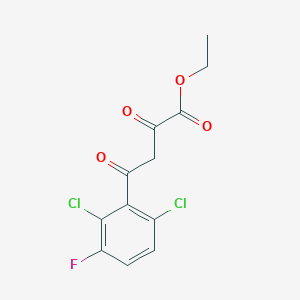
4-(2,6-二氯-3-氟苯基)-2,4-二氧代丁酸乙酯
描述
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound known for its unique chemical structure and properties
科学研究应用
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthetic preparation of Crizotinib , a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . These kinases are the primary targets of this compound. c-MET and ALK play crucial roles in cell growth and survival, and their dysregulation is often associated with the development and progression of certain types of cancer .
Mode of Action
The compound interacts with its targets, c-MET and ALK, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-MET and ALK affects multiple biochemical pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the kinase activity of c-MET and ALK, and the subsequent disruption of the signaling pathways they regulate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the genetic makeup of the cells it targets, as well as the presence of other drugs .
生化分析
Biochemical Properties
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinase enzymes, which play a crucial role in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes or proteins, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, such as the inhibition of kinase enzymes, or the activation of other enzymes, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as organ damage and alterations in biochemical markers.
Metabolic Pathways
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. The interaction with specific enzymes, such as cytochrome P450 enzymes, plays a crucial role in its metabolic fate.
Transport and Distribution
The transport and distribution of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The subcellular distribution can influence the compound’s activity, stability, and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 2,6-dichloro-3-fluorobenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity. Common reagents used in this synthesis include ethyl acetoacetate, 2,6-dichloro-3-fluorobenzaldehyde, and a suitable catalyst such as piperidine or pyridine.
Industrial Production Methods
In industrial settings, the production of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is scaled up using continuous flow reactors. This method ensures consistent product quality and high throughput. The reaction conditions are optimized to achieve maximum yield and minimize by-products. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or amines, depending on the reagents and conditions used.
Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2-oxobutanoate
- Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxopentanoate
- Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxohexanoate
Uniqueness
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate stands out due to its specific combination of dichloro and fluorophenyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
属性
IUPAC Name |
ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRLCTUZLOYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
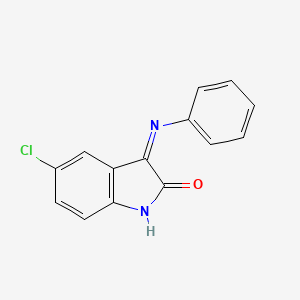
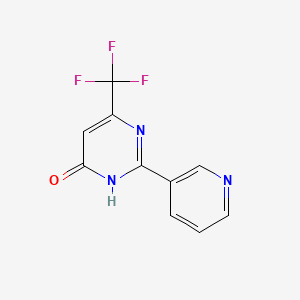
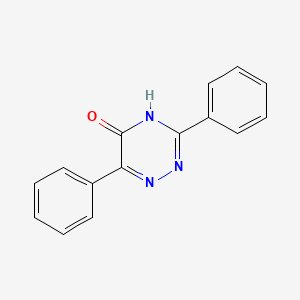
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)
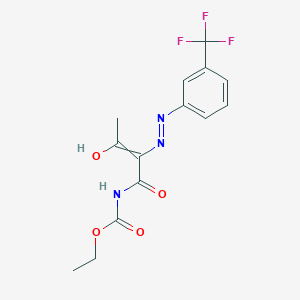
![3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1417159.png)
![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid](/img/structure/B1417167.png)
